molecular formula C12H26N3O6P B605838 Azido-PEG3-phosphonic acid ethyl ester CAS No. 1337527-24-8

Azido-PEG3-phosphonic acid ethyl ester

Cat. No. B605838
CAS RN: 1337527-24-8
M. Wt: 339.33
InChI Key: FPXYMBISZVJSOJ-UHFFFAOYSA-N
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Description

Azido-PEG3-phosphonic acid ethyl ester is a compound that contains multiple functional groups, including an azide group, a polyethylene glycol (PEG) chain, and a phosphonic acid ester group . The azide group enables Click Chemistry, a type of chemical reaction that is widely used in drug discovery and materials science . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of phosphonic acids and their esters, such as Azido-PEG3-phosphonic acid ethyl ester, can be achieved through several methods. The most popular synthetic methods leading to phosphonic acids and their esters are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .


Molecular Structure Analysis

The molecular formula of Azido-PEG3-phosphonic acid ethyl ester is C12H26N3O6P . It has a molecular weight of 339.3 g/mol . The compound contains an azide group and a terminal phosphonic acid ethyl ester .


Chemical Reactions Analysis

Azido-PEG3-phosphonic acid ethyl ester is a PEG derivative containing an azide group and a terminal phosphonic acid ethyl ester. The azide group enables Click Chemistry . Click Chemistry is a type of chemical reaction that involves the reaction of azide and alkyne groups to form a stable triazole linkage .


Physical And Chemical Properties Analysis

Azido-PEG3-phosphonic acid ethyl ester is a PEG derivative containing an azide group and a terminal phosphonic acid ethyl ester . The hydrophilic PEG spacer increases its solubility in aqueous media . The compound has a molecular weight of 339.3 g/mol .

Scientific Research Applications

PROTAC Linker

Azido-PEG3-phosphonic acid ethyl ester is a type of PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that use a bifunctional approach to target proteins for degradation .

Click Chemistry Reagent

This compound contains an azide group, which makes it a useful reagent in click chemistry . Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, often used in the field of drug discovery .

Ligand Choice

The phosphonic acid in Azido-PEG3-phosphonic acid ethyl ester can be a potential ligand choice . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex .

Solubility Enhancer

The hydrophilic PEG (Polyethylene Glycol) spacer in this compound increases its solubility in aqueous media . This property is particularly useful in pharmaceutical applications, where solubility can significantly affect a drug’s bioavailability .

Hydrolysis Research

Phosphinic and phosphonic acids, which can be prepared from their esters by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . Azido-PEG3-phosphonic acid ethyl ester, as a phosphonic ester, could be used in research related to these processes .

Biological Activity Research

Phosphinic and phosphonic acids are known for their biological activity . They are known as antibacterial agents, effective against Hepatitis C and Influenza A virus, and some are known as glutamate and GABA-based CNS therapeutics . Azido-PEG3-phosphonic acid ethyl ester could be used in research related to these biological activities .

Safety and Hazards

In case of skin contact with Azido-PEG3-phosphonic acid ethyl ester, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought . In case of inhalation, the affected individual should be moved to fresh air . In severe cases or if symptoms persist, medical attention should be sought . If ingested, medical attention should be sought .

Mechanism of Action

Target of Action

Azido-PEG3-phosphonic acid ethyl ester is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.

Mode of Action

The compound contains an azide group which enables Click Chemistry . This is a type of chemical reaction that can occur with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The specific biochemical pathways affected by Azido-PEG3-phosphonic acid ethyl ester would depend on the target protein of the PROTAC. By degrading specific proteins, the compound can influence various biochemical pathways within the cell .

Pharmacokinetics

Azido-PEG3-phosphonic acid ethyl ester is a PEG derivative, which means it contains a polyethylene glycol (PEG) spacer . This hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The molecular and cellular effects of Azido-PEG3-phosphonic acid ethyl ester’s action would be the degradation of its target proteins. This can have various effects depending on the function of the degraded protein, potentially influencing cellular signaling, gene expression, and other cellular processes .

Action Environment

The action, efficacy, and stability of Azido-PEG3-phosphonic acid ethyl ester can be influenced by various environmental factors. For instance, the compound should be stored at -20°C for optimal stability . Furthermore, it should be handled only in a chemical fume hood , and appropriate personal protective equipment should be worn . The compound’s action can also be influenced by the presence of copper, which is required for the CuAAc reaction .

properties

IUPAC Name

1-azido-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N3O6P/c1-3-20-22(16,21-4-2)12-11-19-10-9-18-8-7-17-6-5-14-15-13/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXYMBISZVJSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCN=[N+]=[N-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-phosphonic acid ethyl ester

Synthesis routes and methods

Procedure details

To a solution of diethyl 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethylphosphonate (1 eq) in DMF (0.5 M) was added sodium azide (3 eq). The reaction mixture was heated at 50° C. overnight. The mixture was then concentrated en vaccuo. The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-5% MeOH/DCM to give the product as a colorless oil.
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diethyl 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethylphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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